molecular formula C22H23N5O2 B11142343 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

Cat. No.: B11142343
M. Wt: 389.4 g/mol
InChI Key: SIQHHCUCQOVVBK-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a complex organic compound that features a benzimidazole moiety and a phthalazinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The phthalazinone derivative is then introduced through a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with a suitable phthalazinone precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydrophthalazine derivatives .

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the phthalazinone derivative can interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is unique due to its dual functional groups, which allow it to interact with multiple molecular targets, enhancing its therapeutic potential and versatility in scientific research.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C22H23N5O2/c1-14(2)27-22(29)16-8-4-3-7-15(16)19(26-27)13-21(28)23-12-11-20-24-17-9-5-6-10-18(17)25-20/h3-10,14H,11-13H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

SIQHHCUCQOVVBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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